6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide
Overview
Description
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide is a chemical compound with the molecular formula C11H16BrNO and a molecular weight of 258.16 g/mol . It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring into a quinoline ring.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroquinoline core.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Solvents like dichloromethane (DCM) and ethanol are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroquinoline compounds .
Scientific Research Applications
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide involves its interaction with various molecular targets and pathways. It has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, thereby affecting serotonergic transmission in the brain . This action is believed to contribute to its potential neuroprotective and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives such as:
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 6-Methoxy-1,2,3,4-tetrahydro-β-carboline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other tetrahydroquinoline derivatives .
Properties
IUPAC Name |
6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8;/h5-8,12H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXGMEQWUKHMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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